A Senior Application Scientist's Technical Guide to 2-Ethoxy-4-fluoroaniline
A Senior Application Scientist's Technical Guide to 2-Ethoxy-4-fluoroaniline
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Ethoxy-4-fluoroaniline is a highly functionalized aromatic amine that has emerged as a strategic building block in modern medicinal chemistry. Its unique substitution pattern—featuring an electron-donating ethoxy group and an electron-withdrawing fluorine atom—provides medicinal chemists with a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. The fluorine atom can enhance metabolic stability and binding affinity, while the ethoxy group can be used to probe hydrophobic pockets and improve solubility. This guide provides an in-depth analysis of the compound's properties, a plausible and robust synthesis workflow, its critical applications in drug discovery, a detailed experimental protocol for its use in amide bond formation, and comprehensive safety and handling guidelines.
Compound Identification and Physicochemical Properties
Precise identification is critical for regulatory compliance and experimental reproducibility. 2-Ethoxy-4-fluoroaniline is most commonly identified by its CAS number. It is often supplied and used as either the free base or its more stable hydrochloride salt.
| Identifier | Value | Source |
| Chemical Name | 2-Ethoxy-4-fluoroaniline | N/A |
| CAS Number (Free Base) | 178993-28-7 | [1] |
| CAS Number (HCl Salt) | 850568-36-4 | [2] |
| Molecular Formula | C₈H₁₀FNO | [1] |
| Molecular Weight | 155.17 g/mol | [1] |
While specific, verified physicochemical data for 2-Ethoxy-4-fluoroaniline is not broadly published, the properties of the parent compound, 4-fluoroaniline, offer a useful baseline for assessing its general characteristics. The addition of the ethoxy group is expected to increase the molecular weight and boiling point while potentially decreasing water solubility.
Reference Properties of 4-Fluoroaniline (CAS: 371-40-4)
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 188 °C | [3] |
| Melting Point | -1.9 °C | [3] |
| Density | 1.1725 g/cm³ | [3] |
Synthesis and Manufacturing Workflow
The synthesis of 2-Ethoxy-4-fluoroaniline requires a multi-step approach that logically builds the required functionality onto a commercially available starting material. A chemically sound and scalable route would begin with 2-fluoro-4-nitrophenol. This strategy allows for the precise installation of the ethoxy group before the sensitive aniline is revealed.
Rationale for the Synthetic Strategy:
-
Starting Material Selection: 2-fluoro-4-nitrophenol is an ideal precursor. The nitro group activates the ring for potential reactions but, more importantly, serves as a robust precursor to the aniline. The phenolic hydroxyl group provides a direct handle for etherification.
-
Williamson Ether Synthesis: This is a classic and reliable method for forming ethers. By reacting the phenoxide (generated by a base like potassium carbonate) with an ethylating agent (ethyl iodide), the ethoxy group is installed efficiently. Performing this step before nitro reduction is critical, as the free aniline would be nucleophilic and could compete in side reactions.
-
Nitro Group Reduction: The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean, high-yielding, and industrially scalable method that avoids the use of harsh or stoichiometric metal reductants.
Caption: A robust two-step synthesis of 2-Ethoxy-4-fluoroaniline.
Applications in Drug Discovery and Development
The primary value of 2-Ethoxy-4-fluoroaniline lies in its role as a key intermediate for creating complex Active Pharmaceutical Ingredients (APIs). Organofluorine compounds are prevalent in modern pharmaceuticals, with the fluorine atom often imparting desirable properties.[4]
The Strategic Value of Fluorine and Ethoxy Groups:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a metabolically labile position can block cytochrome P450-mediated oxidation, thereby increasing the drug's half-life.[5]
-
Potency and Binding Affinity: Fluorine is highly electronegative and can engage in favorable electrostatic and dipole interactions with protein targets. It can also lower the pKa of nearby amines, affecting their ionization state and ability to form salt bridges.[5]
-
Conformational Control: The substituents on the aniline ring influence its orientation when incorporated into a larger molecule, which can be critical for fitting into a specific protein binding pocket.
-
Hydrophobic Interactions: The ethoxy group provides a small, flexible hydrophobic moiety that can be used to probe and fill small hydrophobic pockets within a protein's active site, potentially increasing binding affinity and selectivity.
This compound is particularly valuable in the synthesis of kinase inhibitors , a major class of targeted cancer therapeutics.[6] Many FDA-approved kinase inhibitors feature a substituted aniline core that binds to the hinge region of the kinase ATP-binding site.
Caption: Role of 2-Ethoxy-4-fluoroaniline in kinase inhibitor synthesis.
Experimental Protocol: Amide Bond Formation
Amide coupling is one of the most frequently performed reactions in medicinal chemistry.[7] The following protocol describes a reliable method for coupling 2-Ethoxy-4-fluoroaniline with a generic carboxylic acid using HATU, a modern and highly effective coupling reagent.
Objective: To synthesize N-(2-ethoxy-4-fluorophenyl)benzamide.
Materials:
-
2-Ethoxy-4-fluoroaniline (1.0 eq)
-
Benzoic Acid (1.05 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Self-Validating Protocol:
-
Reaction Setup (Inert Atmosphere):
-
To a clean, dry, nitrogen-flushed round-bottom flask, add Benzoic Acid (1.05 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).
-
Add 2-Ethoxy-4-fluoroaniline (1.0 eq), HATU (1.1 eq), and finally DIPEA (2.5 eq) to the stirred solution at room temperature.
-
Causality: The reaction is run under nitrogen to prevent atmospheric moisture from quenching the highly reactive intermediates. DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl by-product without competing in the coupling reaction.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed.
-
Trustworthiness: Monitoring consumption of the limiting reagent (the aniline) ensures the reaction has gone to completion, preventing unnecessary exposure to reagents or side-product formation from extended reaction times.
-
-
Work-up and Extraction:
-
Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove unreacted acid and acidic by-products.
-
Wash with brine (1x) to remove residual water and DMF.
-
Causality: The aqueous washes are critical for purification. The bicarbonate wash removes acidic components, and the brine wash helps to break emulsions and initiate drying of the organic layer.
-
-
Drying and Concentration:
-
Dry the separated organic layer over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude residue via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure N-(2-ethoxy-4-fluorophenyl)benzamide.
-
Authoritative Grounding: This protocol is based on well-established amide coupling principles widely used in the pharmaceutical industry.[8][9]
-
Safety, Handling, and Storage
Substituted anilines as a class should be handled with care, assuming they are toxic and irritants until proven otherwise. Although a specific, comprehensive SDS for 2-Ethoxy-4-fluoroaniline is not widely available, data from closely related fluoroanilines provide a strong basis for safe handling procedures.[10][11][12]
Hazard Profile Summary
| Hazard Class | Description | Precautionary Action |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Avoid ingestion, skin contact, and inhalation of dust/vapors.[13] |
| Skin Irritation | Causes skin irritation. | Wear nitrile gloves and a lab coat. Wash hands thoroughly after handling.[13] |
| Eye Irritation | Causes serious eye irritation. | Wear chemical safety goggles or a face shield.[13] |
| Respiratory Irritation | May cause respiratory tract irritation. | Always handle in a certified chemical fume hood.[13] |
Personal Protective Equipment (PPE) and Storage:
-
Engineering Controls: Use only in a well-ventilated chemical fume hood. An eyewash station and safety shower must be readily accessible.
-
Personal Protective Equipment:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles.
-
Skin and Body Protection: Lab coat.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[11]
References
- Ferreira, I., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals.
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluoroaniline, 98%. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Fluorescent kinase inhibitors as probes in cancer. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Fluoroaniline. Retrieved from [Link]
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PubMed Central. (2022). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Retrieved from [Link]
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ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
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PubChem. (n.d.). 2-Ethyl-4-fluoroaniline. Retrieved from [Link]
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Academia.edu. (n.d.). 4-Fluoroanilines: synthesis and decomposition. Retrieved from [Link]
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PubMed Central. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
MDPI. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. Retrieved from [Link]
- ACS Publications. (2012). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews.
- Google Patents. (n.d.). Selective halogenation of 2-fluoroaniline.
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Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
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Alichem. (n.d.). A MATERIAL SAFETY DATA SHEET 2-Fluoro-4-Iodoaniline. Retrieved from [Link]
-
Open Exploration Publishing. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Retrieved from [Link]
-
PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Dipeptide Syntheses via Activated α-Amino Esters. Retrieved from [Link]
-
Loba Chemie. (2015). 4-FLUOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
MDPI. (2022). FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. Retrieved from [Link]
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